molecular formula C21H23NO3 B1325477 3-Carboethoxy-4'-pyrrolidinomethyl benzophenone CAS No. 898776-14-2

3-Carboethoxy-4'-pyrrolidinomethyl benzophenone

Cat. No. B1325477
M. Wt: 337.4 g/mol
InChI Key: GTZCVKOKAXVOCD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex organic compounds often involves multi-step reactions and the use of catalysts to improve yields and selectivity. In the case of pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic acid derivatives, the introduction of a 3-cyclopropylaminomethyl-4-substituted-1-pyrrolidinyl moiety at the C-10 position was achieved, resulting in compounds with significant antibacterial activity . Similarly, a new pyrrole derivative was synthesized through a one-pot four-component coupling reaction catalyzed by natural hydroxyapatite, demonstrating the utility of environmentally benign catalysts in organic synthesis . These studies highlight the ongoing efforts to develop novel synthetic routes for biologically active compounds.

Scientific Research Applications

Photocatalytic Degradation

  • Benzophenone-3 (BP-3) is a common organic UV filter. Studies have explored its photocatalytic degradation, revealing the efficacy of TiO2-based catalysts like PbO/TiO2 and Sb2O3/TiO2 in the degradation process. These catalysts have shown significant degradation of BP-3 under UV-C irradiation, with the degradation following pseudo-first-order kinetics (Wang et al., 2019).

Chemical Oxidation

  • BP-3's degradation has also been investigated through chemical oxidation using potassium permanganate (KMnO4). Factors like pH, oxidant dose, and temperature were found to influence BP-3 degradation, with hydroxylation, direct oxidation, and carbon–carbon bridge bond cleavage being the main processes involved in the oxidation. This method has shown promise for BP-3 removal, with significant reduction in acute and chronic toxicities (Cao et al., 2021).

Endocrine Disrupting Effects and Reproductive Toxicity

  • BP-3 has been identified as an endocrine disruptor, with studies demonstrating its impact on reproduction in humans and animals. High exposure levels have been associated with alterations in birth weights and reproductive cycles in various species. The altered estrogen and testosterone balance due to BP-3's endocrine disrupting effects have raised concerns about its widespread use (Ghazipura et al., 2017).

Metabolism and Endocrine-Disrupting Activity

  • The metabolism of BP-3 and its impact on estrogenic and anti-androgenic activities have been studied. Metabolites like 2,4-diOH BP exhibited stronger estrogenic activity compared to BP-3. The study indicates that the metabolic processing of BP-3 can influence its endocrine-disrupting potential (Watanabe et al., 2015).

Sunscreen Agent in Personal Care Products

  • The occurrence and levels of BP-3 in personal care products (PCPs) have been extensively studied. The research highlights the widespread presence of BP-3 and its estrogenic potential, raising concerns about human exposure. Estimations of daily intake through dermal absorption from PCPs have been conducted, showing significant exposure levels, especially in sunscreen lotions and makeup products (Liao & Kannan, 2014).

Ozonation in Aqueous Solution

  • The degradation of BP-3 by ozonation in aqueous solutions has been analyzed. The study determined reaction kinetic constants and identified intermediates generated during the process. It suggested that while ozonation effectively removes BP-3, its sole use may not be the most efficient approach due to the formation of intermediates and increased solution toxicity at higher ozone doses (Guo et al., 2016).

properties

IUPAC Name

ethyl 3-[4-(pyrrolidin-1-ylmethyl)benzoyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO3/c1-2-25-21(24)19-7-5-6-18(14-19)20(23)17-10-8-16(9-11-17)15-22-12-3-4-13-22/h5-11,14H,2-4,12-13,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTZCVKOKAXVOCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC(=C1)C(=O)C2=CC=C(C=C2)CN3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10642738
Record name Ethyl 3-{4-[(pyrrolidin-1-yl)methyl]benzoyl}benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10642738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Carboethoxy-4'-pyrrolidinomethyl benzophenone

CAS RN

898776-14-2
Record name Ethyl 3-[4-(1-pyrrolidinylmethyl)benzoyl]benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898776-14-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-{4-[(pyrrolidin-1-yl)methyl]benzoyl}benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10642738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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